molecular formula C17H18N4O3S B2953199 2-(2,4-dimethylthiazol-5-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1234879-67-4

2-(2,4-dimethylthiazol-5-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2953199
CAS RN: 1234879-67-4
M. Wt: 358.42
InChI Key: XVSCYAHKGRFMAT-UHFFFAOYSA-N
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Description

2-(2,4-dimethylthiazol-5-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dimethylthiazol-5-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dimethylthiazol-5-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds related to 2-(2,4-dimethylthiazol-5-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide often involves the synthesis and detailed structural analysis through techniques such as NMR, X-ray diffraction, and IR spectroscopy. For instance, the synthesis and crystal structure of related compounds have been elucidated, providing insights into their molecular frameworks and potential interactions, which could be crucial for understanding their biological activities and applications in material science (霍静倩 et al., 2016).

Biological Activities

Several studies focus on the biological activities of compounds with similar structures, including their potential herbicidal, fungicidal, and antimicrobial properties. For example, certain derivatives have been found to exhibit moderate activities against various pathogens, suggesting their potential utility in developing new agrochemicals or antimicrobial agents (霍静倩 et al., 2016).

Anticancer Activities

The anticancer activities of certain derivatives have also been investigated, showing that some compounds exhibit significant activity against different human tumor cell lines. This highlights the potential of these compounds in oncological research and their possible development into anticancer therapeutics (M. Duran & Ş. Demirayak, 2012).

Chemical Properties and Theoretical Studies

Research includes theoretical studies and the determination of chemical properties such as pKa values, which are essential for understanding the behavior of these compounds in different environments. Such studies contribute to the development of drugs by optimizing their pharmacokinetic properties (M. Duran & M. Canbaz, 2013).

Novel Applications and Mechanistic Insights

Further research explores novel applications and provides mechanistic insights into the action of these compounds. For example, studies on the synthesis of new derivatives and their potential as antiprotozoal agents offer promising avenues for the treatment of protozoal infections (M. Ismail et al., 2004).

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-15(25-12(2)19-11)10-16(22)18-7-8-21-17(23)6-5-13(20-21)14-4-3-9-24-14/h3-6,9H,7-8,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSCYAHKGRFMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylthiazol-5-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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